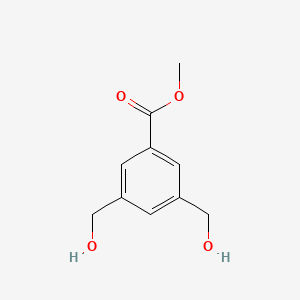

Methyl 3,5-bis(hydroxymethyl)benzoate

Description

General Overview of Methyl 3,5-bis(hydroxymethyl)benzoate as a Strategic Intermediate

This compound serves as a crucial precursor or "strategic intermediate" in the multi-step synthesis of more complex chemical structures. Its utility stems from the presence of multiple reactive sites within its structure, which can be chemically modified to build larger and more intricate molecules. The compound is a white to off-white solid at room temperature. chemicalbook.com

One of the common synthetic pathways to produce this intermediate involves the esterification of 3,5-bis(hydroxymethyl)benzoic acid using methanol (B129727) with an acid catalyst. Another approach is the direct hydroxymethylation of methyl benzoate (B1203000). The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O4 | guidechem.com |

| Molecular Weight | 196.202 g/mol | guidechem.com |

| Appearance | White to off-white Solid | chemicalbook.com |

| Melting Point | 105 °C | |

| Boiling Point | 389.3±42.0 °C at 760 mmHg | |

| Density | 1.266±0.06 g/cm3 (Predicted) | chemicalbook.com |

Historical Context and Evolution of Research Trajectories Related to this compound

Research involving symmetrically disubstituted benzene (B151609) derivatives has been a cornerstone of organic chemistry for many years. The evolution of research related to this compound and similar structures, such as 3,5-bis(hydroxymethyl)phenol, reflects broader trends in synthetic chemistry. ijsdr.org Initially, such compounds were valued for their utility in creating relatively simple organic molecules.

Over time, the focus of research has shifted towards more sophisticated applications. The unique arrangement of functional groups in this compound makes it an ideal candidate for constructing highly ordered, three-dimensional structures. This has led to its use in the rapidly developing fields of supramolecular chemistry and materials science. A significant area of research has been its application in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. researchgate.net The convergent synthesis approach for poly(aryl ether) dendrimers, for example, has utilized derivatives of 3,5-bis(hydroxymethyl)phenol, a closely related structure. researchgate.net Furthermore, its role as a precursor in the synthesis of cryptophanes—a class of cage-like molecules used for encapsulating other atoms or molecules—highlights its importance in the study of host-guest chemistry. nih.gov

Strategic Importance of this compound as a Multifunctional Building Block

The strategic importance of this compound lies in its nature as a multifunctional building block. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. This compound contains three distinct functional groups—two primary alcohol (hydroxymethyl) groups and one methyl ester group—that can undergo a variety of chemical transformations, often independently of one another.

The two hydroxymethyl groups are particularly valuable as they can be oxidized to form aldehydes or carboxylic acids, or they can be converted into other functional groups through substitution reactions. This dual functionality allows for the symmetrical extension of the molecular framework in two directions, which is a key principle in the construction of dendrimers and certain types of polymers. researchgate.netnih.govnih.gov The methyl ester group can be hydrolyzed to a carboxylic acid, providing another point for modification or for linking to other molecules. This versatility allows chemists to design and construct a wide array of complex molecular architectures for various applications, including the development of new materials and coordination polymers. nih.gov

The table below summarizes the key reactive sites of this compound and the types of chemical reactions they can undergo.

| Functional Group | Type of Reaction | Potential Products | Source |

|---|---|---|---|

| Hydroxymethyl (-CH2OH) | Oxidation | Aldehydes or Carboxylic Acids (e.g., 3,5-bis(formyl)benzoic acid) | |

| Hydroxymethyl (-CH2OH) | Nucleophilic Substitution | Various substituted benzoates (e.g., conversion to bromomethyl groups) | |

| Methyl Ester (-COOCH3) | Reduction | Alcohol (e.g., 3,5-bis(hydroxymethyl)benzyl alcohol) | |

| Methyl Ester (-COOCH3) | Hydrolysis | Carboxylic Acid (e.g., 3,5-bis(hydroxylmethyl)benzoic acid) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCYWPCWFFWHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 3,5 Bis Hydroxymethyl Benzoate

Established Synthetic Pathways for Methyl 3,5-bis(hydroxymethyl)benzoate

The established synthetic routes to this compound primarily involve two main strategies: the reduction of a suitable diester precursor or the hydrolysis of a dihalide intermediate. These methods utilize conventional and reliable organic transformations.

Conventional Esterification and Reduction Routes

One of the most common and direct methods for the synthesis of this compound is the selective reduction of dimethyl 3,5-benzenedicarboxylate. This precursor is readily available and can be subjected to reduction under controlled conditions.

The primary challenge in this approach is achieving the mono-reduction of the two ester groups to hydroxymethyl groups while leaving the third methyl ester group intact. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. However, the high reactivity of LiAlH₄ often leads to the reduction of all ester functionalities. Therefore, achieving selectivity requires careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reducing agent.

A plausible reaction scheme is as follows:

Dimethyl 3,5-benzenedicarboxylate → this compound

| Reagent | Solvent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | Low temperature (e.g., -78 °C to 0 °C) with slow addition of the reducing agent. |

| Sodium borohydride (B1222165) (NaBH₄) with additives | Alcohols or ethers | Often requires a co-reagent or catalyst to enhance reactivity towards esters. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane | Can offer higher selectivity at low temperatures. |

The workup for such reactions typically involves quenching the excess hydride with a reagent like ethyl acetate (B1210297), followed by the addition of water and a base (e.g., NaOH solution) or acid to hydrolyze the aluminum salts and facilitate the isolation of the product.

Preparative Optimization Studies for Improved Yields and Purity

While specific optimization studies for the synthesis of this compound are not extensively documented in the literature, general principles of process optimization can be applied to enhance the yield and purity of the final product.

For the reduction route, key parameters for optimization include:

Temperature Control: Maintaining a low temperature during the addition of the reducing agent is crucial to control the exothermicity of the reaction and improve selectivity.

Stoichiometry: Precise control over the molar equivalents of the hydride reagent can favor the desired mono-ester diol product over the fully reduced triol.

Addition Rate: Slow, dropwise addition of the reducing agent to the diester solution can help to prevent over-reduction and side reactions.

Solvent Purity: The use of anhydrous solvents is critical, as hydride reagents react violently with water.

For purification, column chromatography on silica (B1680970) gel is a common method to separate the desired product from unreacted starting material and byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Precursor Compounds and Intermediate Derivatization in this compound Synthesis

Role of Methyl 3,5-dihydroxybenzoate (B8624769) in Precursor Design

Methyl 3,5-dihydroxybenzoate is a versatile precursor in the synthesis of various substituted benzoates. Its synthesis is typically achieved through the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid google.com.

| Starting Material | Reagent | Catalyst | Solvent | Yield |

| 3,5-dihydroxybenzoic acid | Methanol | Sulfuric Acid | Methanol | >90% google.com |

| 3,5-dihydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | ~90% google.com |

While not a direct precursor for the reduction or hydrolysis routes to this compound, Methyl 3,5-dihydroxybenzoate can be used in more complex syntheses of analogues where the hydroxyl groups are first converted to other functionalities.

Synthesis of Halogenated Benzoate (B1203000) Intermediates (e.g., bromomethyl, chloromethyl)

An alternative and highly effective route to this compound involves the synthesis and subsequent hydrolysis of a halogenated intermediate, specifically Methyl 3,5-bis(bromomethyl)benzoate. This intermediate can be prepared from methyl 3,5-dimethylbenzoate (B1240308) via a radical bromination reaction.

The synthesis of Methyl 3,5-bis(bromomethyl)benzoate has been reported with a yield of 68% rsc.org. The reaction typically involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and is initiated by light or heat.

Once the Methyl 3,5-bis(bromomethyl)benzoate intermediate is obtained, it can be converted to this compound through a nucleophilic substitution reaction (hydrolysis). This can be achieved by reacting the dibromide with water, often in the presence of a base such as sodium hydroxide (B78521) or sodium carbonate, to facilitate the displacement of the bromide ions by hydroxide ions.

Reaction Scheme:

Methyl 3,5-dimethylbenzoate + 2 NBS → Methyl 3,5-bis(bromomethyl)benzoate

Methyl 3,5-bis(bromomethyl)benzoate + 2 H₂O → this compound + 2 HBr

Novel Synthetic Approaches and Methodological Advancements for this compound Analogues

While novel synthetic methodologies specifically targeting this compound are not prominently featured in recent literature, advancements in the synthesis of its analogues showcase the evolution of synthetic strategies. These approaches often focus on creating more complex molecular architectures built upon the 3,5-disubstituted methylbenzoate core.

For instance, the synthesis of Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate demonstrates a more advanced application of the core structure nih.gov. In this synthesis, the core is likely derived from a dihalide intermediate, such as Methyl 3,5-bis(bromomethyl)benzoate, which then undergoes a Williamson ether synthesis with a substituted phenol, like vanillyl alcohol.

Such syntheses highlight the utility of this compound and its precursors as building blocks for constructing larger, more complex molecules with potential applications in supramolecular chemistry and materials science. Future advancements may focus on developing more efficient and selective catalytic methods for the direct hydroxymethylation of the benzene (B151609) ring or for the controlled reduction of polyester (B1180765) precursors.

Chemical Functionalization and Derivatization Strategies of Methyl 3,5 Bis Hydroxymethyl Benzoate

Regioselective Functionalization of Hydroxyl Groups

The two primary benzylic hydroxyl groups are the most reactive sites for nucleophilic substitution and are often the initial targets for derivatization. Due to their chemical equivalence, reactions typically occur at both positions, leading to symmetrically substituted molecules.

Esterification Reactions for Diverse Pendant Group Incorporation

The benzylic hydroxyl groups of Methyl 3,5-bis(hydroxymethyl)benzoate can be readily converted into esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. This di-esterification is a common strategy to introduce a variety of functional pendant groups, altering the physical and chemical properties of the core molecule.

For instance, acylation with simple acyl chlorides like acetyl chloride in the presence of a base would yield the corresponding diacetate derivative. More complex side chains can be introduced using this method to build molecules with specific functionalities. While not involving the exact target molecule, studies on the closely related 3,5-bis(dimethylamino)benzyl alcohol have demonstrated its conversion to corresponding acetate (B1210297) and phenylacetate (B1230308) esters, showcasing the viability of this transformation on the 3,5-disubstituted benzyl (B1604629) scaffold. researchgate.net

Table 1: Representative Esterification Reactions

| Reagent | Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | Methyl 3,5-bis(acetoxymethyl)benzoate | Acylation |

| Benzoyl Chloride | Methyl 3,5-bis(benzoyloxymethyl)benzoate | Benzoylation |

This table presents plausible transformations based on standard organic chemistry principles.

Etherification Chemistry for Polyether Linkages

Etherification of the hydroxyl groups provides a robust method for creating stable linkages to other molecular fragments, leading to the formation of polyethers, dendrimers, and macrocyclic structures. The Williamson ether synthesis is a common method employed, where the hydroxyl groups are first deprotonated with a base (e.g., sodium hydride) to form alkoxides, which then react with an alkyl halide.

A notable example is the synthesis of Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. nih.gov In this preparation, the diol scaffold is linked to vanillyl alcohol moieties, demonstrating the use of the title compound as a precursor for constructing larger, host-like molecules such as cryptophanes. nih.gov Another documented synthesis is that of methyl 3,5-bis(cyclohexylmethoxy)benzoate, prepared by reacting methyl 3,5-dihydroxybenzoate (B8624769) with bromomethylcyclohexane, a reaction that highlights the formation of ether linkages from related scaffolds. nih.gov

Modifications of the Methyl Ester Moiety for Alternative Carboxylic Acid Derivatives

The methyl ester group on the aromatic ring offers another site for functionalization. It is generally less reactive than the benzylic hydroxyls under many conditions, allowing for selective reactions at the -CH₂OH groups while the ester remains intact. However, the ester can be specifically targeted for transformation into other carboxylic acid derivatives.

The most common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,5-bis(hydroxymethyl)benzoic acid. This is typically achieved under basic conditions, for example, by stirring with an aqueous solution of sodium hydroxide (B78521) in methanol (B129727) at room temperature, followed by acidification. nih.gov

Once the carboxylic acid is formed, it can serve as a precursor to a wide range of other derivatives.

Amides : The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) and then reacted with a primary or secondary amine to form an amide. Alternatively, direct amidation can be achieved using peptide coupling agents (e.g., DCC, EDC). A study on the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) under thermal, solvent-free conditions illustrates a pathway for forming amide bonds with similar benzyl derivatives. mdpi.com

Other Esters : Transesterification can be performed by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to generate a new ester.

Introduction of Alkynyl and Arylacetylenic Substituents via this compound Scaffolds

The introduction of rigid alkynyl and arylacetylenic groups is a powerful strategy for constructing well-defined molecular architectures, including molecular wires and advanced materials. Attaching these groups to the this compound scaffold typically requires a two-step synthetic sequence, as the hydroxyl groups are not suitable for direct coupling reactions.

Conversion to a Leaving Group : The first step involves converting the benzylic hydroxyls into better leaving groups. This is commonly achieved by transforming them into halides (e.g., chlorides or bromides) or sulfonates (e.g., tosylates or mesylates). For example, reaction with thionyl chloride (SOCl₂) can convert the diol into Methyl 3,5-bis(chloromethyl)benzoate. This process is analogous to the industrial synthesis of methyl p-chloromethyl benzoate (B1203000) from methyl p-toluate (B1214165) via side-chain chlorination. google.com

Cross-Coupling Reaction : With a suitable leaving group in place, the alkynyl moiety can be introduced via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. organic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide (or in this case, a benzyl halide) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. organic-chemistry.org

Table 2: Proposed Synthetic Route for Alkynyl Derivatization

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|---|

| 1 | This compound | Thionyl Chloride (SOCl₂) | Pyridine (catalyst) | Methyl 3,5-bis(chloromethyl)benzoate |

This table outlines a plausible synthetic pathway based on established chemical reactions.

Orthogonal Protecting Group Strategies in Multi-Functionalization Protocols

When multiple, distinct modifications are desired on the this compound core, orthogonal protecting group strategies become essential. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, enabling sequential chemical transformations at different sites of the molecule. thieme-connect.de

Given the structure of this compound, a key strategy involves the simultaneous protection of the two hydroxyl groups, leaving the methyl ester available for modification.

Diol Protection : The two hydroxyl groups, being in a 1,3-relationship on the aromatic ring scaffold, can be protected together using a reagent that forms a cyclic acetal (B89532). For example, reacting the compound with benzaldehyde (B42025) in the presence of an acid catalyst would form a six-membered ring, resulting in a benzylidene acetal. uh.edu This protected intermediate masks the reactivity of the hydroxyls.

Ester Modification : With the hydroxyls protected, the methyl ester can be selectively hydrolyzed to the carboxylic acid and subsequently converted into an amide or another derivative as described in section 3.2.

Deprotection : The benzylidene acetal is stable to the basic conditions used for ester hydrolysis but can be removed under acidic conditions or via hydrogenolysis (e.g., H₂/Pd), which would not affect the newly formed amide bond. uh.edu

This sequence allows for the independent functionalization of the ester and hydroxyl groups, illustrating a classic orthogonal approach to synthesizing complex derivatives from this versatile scaffold.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,5-bis(dimethylamino)benzyl alcohol |

| 3,5-bis(hydroxymethyl)benzoic acid |

| Methyl 3,5-bis(acetoxymethyl)benzoate |

| Methyl 3,5-bis(benzoyloxymethyl)benzoate |

| Methyl 3,5-bis(chloromethyl)benzoate |

| Methyl 3,5-bis(cyclohexylmethoxy)benzoate |

| This compound |

| Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate |

| Methyl 3,5-bis[(phenylethynyl)methyl]benzoate |

| Methyl 3,5-bis[(phenylacetyl)oxymethyl]benzoate |

| Methyl 3,5-dihydroxybenzoate |

| Methyl p-chloromethyl benzoate |

| Methyl p-toluate |

| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide |

| Stearic acid |

Application in Polymer and Dendrimer Chemistry Utilizing Methyl 3,5 Bis Hydroxymethyl Benzoate

Methyl 3,5-bis(hydroxymethyl)benzoate as a Core or Monomer in Dendrimer Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of these materials can be meticulously controlled to achieve specific sizes, shapes, and surface functionalities, making them suitable for a wide range of applications. This compound and its derivatives serve as key components in the construction of these intricate structures.

Convergent and Divergent Growth Approaches in Dendrimer Synthesis

The synthesis of dendrimers primarily follows two distinct strategies: the divergent and convergent approaches. nih.govnih.gov

The divergent method begins with a central core molecule, from which successive layers, or "generations," of branching units are added in a stepwise fashion. nih.gov Each step involves the reaction of the functional groups on the periphery of the growing dendrimer with an excess of monomer molecules. This process leads to an exponential increase in the number of surface functional groups with each generation. nih.gov

In contrast, the convergent approach starts from what will become the periphery of the dendrimer and builds inward. nih.gov Small dendritic fragments, known as dendrons, are synthesized first and then attached to a central core molecule in the final step. nih.gov This method offers greater control over the final structure and purity of the dendrimer, as the intermediates can be purified at each stage. mdpi.com However, steric hindrance can become a limiting factor in the attachment of large dendrons to the core, potentially limiting the achievable generation size. mdpi.com

A variation that combines elements of both methods is the double exponential growth technique , which involves the preparation of two types of monomers from a single starting material using both convergent and divergent principles. nih.gov

| Synthesis Approach | Starting Point | Direction of Growth | Key Advantage | Key Disadvantage |

| Divergent | Core Molecule | Outward | Can produce high-generation dendrimers | Difficult to purify, leading to potential defects |

| Convergent | Peripheral Units (Dendrons) | Inward | High purity and structural control | Steric hindrance can limit generation size |

| Double Exponential | Single Starting Material | Both Inward and Outward | Efficient for creating complex architectures | Can be synthetically complex |

Design and Synthesis of Polyester (B1180765) Dendrimers from this compound

Polyester dendrimers are a significant class of dendritic polymers valued for their biocompatibility and biodegradability. mdpi.com While much of the research has focused on aliphatic building blocks like 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), the aromatic core of this compound offers a rigid scaffold for the construction of aromatic polyester dendrimers. mdpi.comsigmaaldrich.com

The synthesis of polyester dendrimers from precursors related to this compound has been successfully demonstrated. For instance, a convergent approach to poly(aryl ether) dendrimers has been developed using 3,5-bis(hydroxymethyl)phenol as a key building block. researchgate.net In this methodology, an activated and protected A2B monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, is synthesized in several steps from dimethyl 5-hydroxyisophthalate. researchgate.net This monomer is then used in a repetitive two-step sequence for the synthesis of monodendrons, which are subsequently coupled to a multifunctional core to form the final dendrimer. researchgate.net

The general strategy for constructing polyester dendrimers involves the stepwise esterification of the hydroxyl groups of a core molecule like this compound with a protected diacid or acid chloride. Subsequent deprotection of the acid functionalities on the periphery allows for the addition of the next generation of monomers. This iterative process allows for the precise construction of dendrimers with varying generations and surface functionalities.

Fabrication of Crown Ethers and Macrocyclic Structures from this compound Precursors

The diol functionality of this compound makes it a suitable precursor for the synthesis of crown ethers and other macrocyclic structures. These molecules are of significant interest due to their ability to selectively bind cations and neutral guest molecules.

The synthesis of such macrocycles would typically involve the reaction of this compound or its derivatives with a long-chain dihalide or ditosylate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The Williamson ether synthesis is a common method employed for this purpose, where the diol is deprotonated with a base to form a dialkoxide, which then reacts with the electrophilic chain.

While direct examples of crown ether synthesis starting from this compound are not extensively documented in readily available literature, the principles of macrocyclization are well-established. For instance, the synthesis of a cryptophane, a cage-like molecule, has been reported using a derivative, methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, as a precursor. nih.gov This demonstrates the utility of the 3,5-disubstituted benzoate (B1203000) core in constructing complex, three-dimensional host molecules. nih.gov

This compound Derived Polymers and Copolymers

Beyond dendrimers, this compound serves as a versatile starting material for the synthesis of various functional polymers and copolymers. The hydroxymethyl groups can be chemically modified to introduce other functionalities suitable for different polymerization techniques.

Helix-Sense-Selective Polymerization of Hydroxymethylphenylacetylene Analogues

The controlled synthesis of helical polymers with a preferred screw-sense (one-handed helicity) is a significant area of research due to their potential applications in chiral recognition and catalysis. The polymerization of phenylacetylene (B144264) derivatives is a known route to such helical structures.

While direct polymerization of this compound is not typical, its derivative, 3,5-bis(hydroxymethyl)phenylacetylene, can be polymerized to form a helical poly(phenylacetylene). The two hydroxymethyl groups in the meta positions of the phenyl ring play a crucial role in stabilizing the helical conformation through the formation of intramolecular hydrogen bonds between adjacent side chains. This hydrogen bonding network imparts rigidity to the polymer backbone, maintaining the helical structure.

The polymerization of such monomers can be carried out using rhodium-based catalysts. The choice of catalyst and polymerization conditions can influence the stereoregularity of the resulting polymer.

| Monomer | Polymerization Catalyst | Resulting Polymer Structure | Key Feature |

| 3,5-bis(hydroxymethyl)phenylacetylene | Rhodium-based catalyst | Helical poly(phenylacetylene) | Intramolecular hydrogen bonding stabilizes the helix |

Synthesis of Hydroxymethyl-Functionalized Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of functional groups, such as hydroxymethyl groups, into the polyimide backbone can provide sites for further modification, such as cross-linking or the attachment of other molecules.

The synthesis of hydroxymethyl-functionalized polyimides can be achieved by incorporating a diamine monomer containing a hydroxyl group into the polymerization with a dianhydride. While this compound itself is not a diamine, it can be chemically converted into a diamine monomer. For instance, the hydroxymethyl groups could be converted to aminomethyl groups or used as handles to attach aminophenoxy units.

One reported synthesis of a hydroxymethyl-functionalized polyimide involved the preparation of 3,5-bis(4-aminophenoxy)benzenemethanol, which was then copolymerized with 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) and a dianhydride to yield a polyimide with a pendant CH2OH group. acs.org These resulting polyimides exhibit high glass transition temperatures (Tg) in the range of 268-283 °C and are soluble in common organic solvents. acs.org The presence of the hydroxymethyl group allows for post-polymerization modification, for example, by reaction with a diisocyanate to introduce reactive isocyanate groups. acs.org

The general synthesis of polyimides involves a two-step process. First, a poly(amic acid) precursor is formed by the reaction of a diamine with a dianhydride in a polar aprotic solvent. core.ac.uk This soluble precursor can be cast into a film or spun into a fiber. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the stable imide ring. core.ac.uk

Integration into Conjugated Polymer Systems with Advanced Properties

While direct reports on the integration of this compound into the main chain of conjugated polymers are not extensively documented, its structure offers significant potential for such applications. The bifunctional nature of the molecule, with its two primary alcohol groups, allows it to be used as a monomer in polycondensation reactions. These hydroxymethyl groups can be chemically modified into other reactive moieties, such as halides, to facilitate participation in various coupling reactions commonly used in the synthesis of conjugated polymers.

Furthermore, this compound can be utilized to introduce functional side chains onto a pre-existing conjugated polymer backbone. By attaching the benzoate unit as a pendant group, the hydroxymethyl functionalities can be used to tailor the polymer's properties. For instance, they could be used to improve solubility, influence the solid-state packing of the polymer chains, or serve as attachment points for sensing molecules or other functional units. This approach allows for the modification of electronic and optical properties of the conjugated system without disrupting the electronic delocalization along the polymer backbone.

Structure-Property Relationships in this compound-Based Macromolecules

The specific substitution pattern of this compound plays a crucial role in determining the structure and, consequently, the properties of the resulting macromolecules. The 1,3,5-substitution on the benzene (B151609) ring provides a rigid, branching point, which is fundamental for the construction of dendritic architectures.

In the solid state, derivatives of this compound are known to form extensive networks through hydrogen bonding. For example, the hydroxyl groups in a related vanillyl alcohol derivative linked by a 3,5-disubstituted methylbenzoate participate in chains of O–H···O hydrogen bonds, which connect the molecules into a polymeric sheet. nih.gov This strong intermolecular interaction can impart thermal stability and influence the morphology of materials derived from this monomer.

The table below presents crystallographic data for a derivative, illustrating the defined spatial arrangement dictated by the benzoate core.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7707 (12) |

| b (Å) | 14.844 (4) |

| c (Å) | 16.349 (4) |

| α (°) | 99.801 (5) |

| β (°) | 95.692 (5) |

| γ (°) | 92.821 (5) |

| Volume (ų) | 1132.7 (5) |

| (Data from a crystal structure analysis of Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate) nih.gov |

In dendrimer synthesis, the use of structurally similar monomers, such as 3,5-bis(hydroxymethyl)phenol, has led to the creation of highly monodisperse poly(aryl ether) dendrimers. acs.orgresearchgate.net A convergent synthesis approach using an activated and protected A₂B monomer derived from dimethyl 5-hydroxyisophthalate allows for the precise, step-wise construction of dendrons up to six generations with molecular weights exceeding 13,000 g/mol and very low polydispersity indices (<1.02). acs.orgresearchgate.net This demonstrates that the 3,5-disubstituted aromatic core is highly effective in producing well-defined dendritic structures. The properties of these dendrimers, such as solubility and reactivity, are directly related to the nature of their terminal groups and their generation number.

Advanced Applications of this compound-Derived Polymeric and Dendrimeric Materials

The versatility of this compound as a monomer opens up possibilities for its use in a range of advanced materials with specialized functions.

Dendrimers, due to their well-defined structure and high surface functionality, are excellent scaffolds for the development of sensors and catalysts. While specific examples utilizing this compound are still emerging, the two hydroxymethyl groups provide convenient handles for the attachment of chiral ligands or catalytic units. By functionalizing the periphery of a dendrimer built from this monomer with chiral moieties, it is possible to create a chiral microenvironment. Such a macromolecule could be used for enantioselective recognition of small molecules, forming the basis of a chiral sensor.

In catalysis, dendrimers can act as "unimolecular micelles" to encapsulate a catalytically active metal complex at their core or have multiple catalytic sites on their surface. The precise architecture of dendrimers derived from this compound would allow for control over the accessibility of these catalytic sites and could influence the selectivity of the catalyzed reaction.

The development of purely organic magnetic materials is a significant goal in materials science. One approach involves the creation of polymers that contain stable radical species. The this compound unit could be incorporated as a building block into a larger polymer structure, where the hydroxymethyl groups are subsequently converted into functionalities bearing stable radicals, such as nitroxides or galvinoxyls.

By attaching these radical-containing side chains to a rigid polymer backbone, it may be possible to control the through-space interactions between the unpaired electrons. The defined structure of dendrimers or the regular spacing in linear polymers derived from this monomer could provide a framework for achieving the necessary magnetic coupling between radical centers to engender bulk magnetic properties.

A significant application of this compound and its derivatives is in the field of supramolecular and host-guest chemistry. Specifically, it has been identified as a key precursor for the synthesis of cryptophanes. Cryptophanes are a class of cage-like molecules with an interior cavity capable of encapsulating small atoms or molecules, such as xenon. nih.gov

The synthesis of these host molecules often involves the coupling of two cyclotriveratrylene (B73569) (CTV) units, which can be derived from vanillyl alcohol, with linkers. Derivatives of this compound have been used to create these linkers, forming the rigid panels that constitute the cryptophane cage. nih.gov The resulting cryptophane hosts have applications in molecular recognition, sensing, and as contrast agents for magnetic resonance imaging (MRI). nih.gov The precise structure of the benzoate-derived component influences the size and shape of the cryptophane's cavity, and thus its selectivity for different guest molecules. The ability of the hydroxymethyl groups to form hydrogen bonds also contributes to the formation of ordered, one-dimensional polymeric chains in the solid state.

Advanced Structural Characterization and Conformational Analysis of Methyl 3,5 Bis Hydroxymethyl Benzoate and Its Derivatives

X-ray Crystallographic Investigations

Similarly, studies on other analogues like methyl 3,5-dimethylbenzoate (B1240308) show that the methyloxycarbonyl group is tilted at an angle of 8.70(8)° with respect to the benzene (B151609) ring. nih.gov In 3,5-bis(bromomethyl)phenyl acetate (B1210297), the ester units are inclined at even larger angles of 62.9(1)° and 81.3(1)° to the plane of the arene ring. nih.gov These findings suggest that the hydroxymethyl groups in methyl 3,5-bis(hydroxymethyl)benzoate would also likely adopt a non-coplanar arrangement with the central benzoate (B1203000) ring in the solid state.

Table 1: Selected Crystallographic and Dihedral Angle Data for a this compound Derivative

| Parameter | Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate nih.gov |

|---|---|

| Chemical Formula | C₂₆H₂₈O₈ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Ring A to Ring C) | 24.32(11)° |

Data sourced from a study on a derivative compound.

Hydrogen bonding plays a pivotal role in dictating the crystal packing of molecules containing hydroxyl groups. In the crystal structure of Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, the terminal hydroxyl groups are key participants in forming extensive intermolecular hydrogen bonding networks. nih.gov These interactions are of the O—H⋯O type, where the hydroxyl group of one molecule donates a hydrogen to an oxygen atom of a neighboring molecule. nih.gov This specific interaction connects the molecules into polymeric chains that extend along a specific crystallographic axis, ultimately forming a hydrogen-bonded sheet-like motif. nih.gov

Table 2: Hydrogen Bond Parameters for a this compound Derivative

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| O3–H3···O8 | 0.84 | 1.90 | 2.731(3) | 170 |

D = Donor atom, A = Acceptor atom. Data from a study on Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. While studies specifically on the polymorphism of this compound are not prominent, the investigation of its analogues provides insight into the factors governing crystal formation.

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure, assessing the purity, and identifying the functional groups of a synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons would appear in the downfield region (typically 7-8 ppm). Due to the symmetry of the 3,5-disubstituted ring, the proton at the 2-position and the 6-position would be chemically equivalent, as would the proton at the 4-position. The methylene (B1212753) protons of the two equivalent hydroxymethyl groups (Ar-CH₂-OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The methyl protons of the ester group (-COOCH₃) would give a sharp singlet further upfield, around 3.9 ppm. rsc.orgrsc.org The hydroxyl protons (-OH) themselves would produce a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes signals for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the methylene carbons of the hydroxymethyl groups, and the methyl carbon of the ester group. rsc.org The number of signals would confirm the molecular symmetry. Furthermore, the purity of the compound can be readily assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (C4-H) | ~7.6 | ~128 |

| Aromatic CH (C2-H, C6-H) | ~7.9 | ~129 |

| Methylene CH₂ | ~4.7 | ~64 |

| Methyl CH₃ | ~3.9 | ~52 |

| Hydroxyl OH | Variable (broad) | - |

| Quaternary Aromatic C (C1, C3, C5) | - | ~131, ~142 |

Predicted values are based on data from analogous compounds and standard chemical shift ranges. rsc.orgrsc.orgchemicalbook.com

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands. libretexts.org

A prominent, broad absorption band would be observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear as sharp peaks around 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups would be found just below 3000 cm⁻¹. researchgate.net

One of the most easily identifiable peaks would be the strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester group, typically located in the 1730-1715 cm⁻¹ region. docbrown.info Additionally, characteristic C-O stretching vibrations for the ester and alcohol functionalities would be visible in the fingerprint region, usually between 1300-1000 cm⁻¹. libretexts.org The presence of these specific bands provides conclusive evidence for the key functional groups within the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic | C-H stretch | 3000 - 2850 | Medium |

| Ester | C=O stretch | 1730 - 1715 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium |

Values are typical ranges for the indicated functional groups. libretexts.orgresearchgate.netdocbrown.info

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis in Polymeric Systems

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the secondary structure and conformational properties of chiral molecules, including synthetic polymers. In the context of derivatives of this compound, CD spectroscopy is instrumental in confirming the formation of helical structures in polymeric systems. When achiral monomers derived from this compound, such as 3,5-bis(hydroxymethyl)phenylacetylene, are polymerized using a chiral catalyst system, a polymer with a preferred one-handed helical screw sense can be produced. This process is known as helix-sense-selective polymerization (HSSP). mdpi.com

The induction of a helical conformation is directly observable in the CD spectrum. The appearance of Cotton effects, which are characteristic positive or negative signals in specific absorption regions, indicates that the chromophores along the polymer backbone are arranged in a regular, chiral fashion. mdpi.com For instance, in studies of poly[3,5-bis(hydroxymethyl)phenylacetylene]s, CD signals are observed in the absorption regions corresponding to the polyacetylene main chain and the pendant phenyl groups. mdpi.com The sign of the Cotton effect is typically correlated with the chirality of the catalyst or cocatalyst used during polymerization; for example, using (R)-(+)- or (S)-(–)-1-phenylethylamine as a cocatalyst with a rhodium complex can induce mirror-image CD spectra, confirming the formation of enantiomeric helical conformations. mdpi.com

The stability of these helical structures, often stabilized by intramolecular hydrogen bonds between the hydroxymethyl groups, can also be assessed by monitoring the CD spectra under varying conditions, such as changes in temperature or solvent polarity. mdpi.com A consistent CD signal across a range of temperatures suggests a stable helical conformation. mdpi.com

| Chromophore Region | Approximate Wavelength (nm) | Observation | Interpretation |

|---|---|---|---|

| Polyacetylene Backbone | ~450 nm | Cotton Effect | Indicates a one-handed helical structure of the main polymer chain. |

| Pendant Phenylene Group | ~300-310 nm | Cotton Effect | Confirms the chiral arrangement of the phenyl chromophores attached to the helical backbone. mdpi.com |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of organic compounds like this compound. The molecular formula of this compound is C₁₀H₁₂O₄, corresponding to a molecular weight of 196.20 g/mol . guidechem.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. chemguide.co.uk

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of benzoate esters often involves characteristic losses of the alkoxy group from the ester and cleavage of bonds adjacent to the aromatic ring. pharmacy180.commiamioh.edu

For this compound, the expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in the formation of a benzoyl-type cation at m/z 165. This is often a prominent peak in the mass spectra of methyl benzoates. docbrown.info

Loss of formaldehyde (B43269) (CH₂O): The hydroxymethyl groups can undergo cleavage. Loss of a neutral formaldehyde molecule from the molecular ion would lead to a fragment at m/z 166.

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of a C-C bond between the ring and a hydroxymethyl group would produce an ion at m/z 165.

Loss of water (H₂O): Elimination of a water molecule from the molecular ion can occur, yielding a fragment at m/z 178.

Formation of the benzoyl cation: Subsequent loss of both hydroxymethyl groups from the m/z 165 ion could lead to a fragment at m/z 105.

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 196 | [C₁₀H₁₂O₄]⁺• (Molecular Ion) | - |

| 178 | [C₁₀H₁₀O₃]⁺• | H₂O |

| 165 | [C₉H₉O₃]⁺ | •OCH₃ or •CH₂OH |

| 135 | [C₈H₇O₂]⁺ | •OCH₃ and CH₂O |

| 121 | [C₇H₅O₂]⁺ | •OCH₃ and 2 x CH₂O |

Chromatographic Methods for Separation, Purity Assessment, and Composition Analysis (e.g., HPLC, Column Chromatography)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a standard method for analyzing the purity of the final product and monitoring the progress of a chemical reaction. researchgate.net

For the analysis of aromatic esters like this compound, a typical RP-HPLC setup would involve a nonpolar stationary phase (e.g., a C8 or C18 column) and a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., phosphoric acid or formic acid) added to ensure sharp, symmetrical peaks. sielc.comsielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring strongly absorbs, typically around 254 nm. researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. researchgate.net

In the synthesis of this compound, column chromatography is a widely used technique for purification. After the initial synthesis, the crude product mixture can be separated on a column packed with a stationary phase like silica (B1680970) gel. By eluting the column with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), compounds are separated based on their differing polarities, allowing for the isolation of the desired product in high purity. Recrystallization is another common method used for purification following synthesis. google.com

| Parameter | Typical Condition | Reference Example |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 or C8 (e.g., 25 cm x 4.6 mm, 5 µm) | Methyl 4-hydroxy benzoate researchgate.net |

| Mobile Phase | Methanol:Water or Acetonitrile:Water, often with an acid modifier (e.g., phosphoric acid) | Methyl 3-hydroxybenzoate sielc.com |

| Flow Rate | 1.0 mL/min | Methyl 4-hydroxy benzoate researchgate.net |

| Detection | UV Absorbance at ~254 nm | Methyl 4-hydroxy benzoate researchgate.net |

| Injection Volume | 20 µL | Methyl 4-hydroxy benzoate researchgate.net |

Theoretical and Computational Chemistry Studies on Methyl 3,5 Bis Hydroxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like methyl 3,5-bis(hydroxymethyl)benzoate. Density Functional Theory (DFT) is a common method employed for these calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to provide a balance between computational cost and accuracy.

These calculations can determine the optimized molecular geometry of this compound in the gas phase, providing key information on bond lengths, bond angles, and dihedral angles. From this optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Furthermore, the spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ester groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring, suggesting these as the sites for nucleophilic attack.

Another valuable output from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack and hydrogen bond donation. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the hydroxyl groups and the aromatic ring protons.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions, such as hyperconjugation. This can provide deeper insights into the stability of the molecule and the nature of its chemical bonds. The results of these calculations can be used to predict various chemical descriptors, as shown in the table below.

| Calculated Property | Predicted Information for this compound |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Details charge distribution, intramolecular interactions, and hybridization of atoms. |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing valuable insights into the conformational flexibility and solution behavior of this compound. In an MD simulation, the atoms and bonds are modeled using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. This allows for the exploration of the molecule's potential energy surface and the identification of stable and metastable conformations.

For this compound, a key area of conformational flexibility lies in the rotation around the C-C bonds connecting the hydroxymethyl groups to the benzene (B151609) ring, as well as the rotation of the methyl ester group. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Furthermore, MD simulations can be used to calculate various properties that describe the molecule's behavior in solution. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific functional groups of the solute. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions can be monitored to assess the stability of the molecule's conformation and identify regions of high flexibility.

| Simulation Parameter | Information Gained for this compound |

| Potential Energy Surface | Identification of low-energy conformations and the energy barriers between them. |

| Torsional Angle Analysis | Characterization of the rotational freedom of the hydroxymethyl and methyl ester groups. |

| Solvent Accessible Surface Area (SASA) | Measurement of the exposure of different parts of the molecule to the solvent. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds. |

Computational Modeling of Reaction Mechanisms in this compound Synthesis

Computational modeling plays a significant role in understanding the reaction mechanisms involved in the synthesis of this compound. A common synthetic route involves the reduction of dimethyl 5-hydroxyisophthalate. While experimental studies have explored the use of reducing agents like sodium borohydride (B1222165) for similar transformations, computational chemistry can provide a detailed, atomistic view of the reaction pathway. ijsdr.org

For the reduction of the ester groups in a precursor like dimethyl 3,5-diformylbenzoate to the hydroxymethyl groups of this compound, computational models can elucidate the mechanism of hydride transfer from the reducing agent (e.g., NaBH₄) to the carbonyl carbon. The calculations can also model the role of the solvent in stabilizing the transition states and intermediates.

Furthermore, computational modeling can be used to compare the efficiency and selectivity of different reducing agents or reaction conditions. By calculating the activation energies for competing reaction pathways, it is possible to predict which conditions will favor the desired product. For instance, in a molecule with multiple ester groups, computational studies could help in understanding how to achieve selective reduction if that were a synthetic goal.

Another synthetic approach could be the esterification of 3,5-bis(hydroxymethyl)benzoic acid with methanol (B129727). Computational studies can model the acid-catalyzed mechanism of this reaction, including the protonation of the carboxylic acid, the nucleophilic attack by methanol, and the subsequent dehydration steps. mdpi.com

| Computational Approach | Insights into Synthesis Mechanism |

| Transition State Theory | Calculation of activation energies and reaction rates for each step of the synthesis. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirmation that a located transition state connects the correct reactants and products. |

| Solvation Models (Implicit or Explicit) | Evaluation of the effect of the solvent on the reaction mechanism and energetics. |

| Catalyst Modeling | Understanding the role of an acid or base catalyst in lowering the activation energy of the reaction. |

Prediction of Supramolecular Interactions and Self-Assembly Phenomena

The structure of this compound, with its hydrogen bond donor (hydroxyl groups) and acceptor (hydroxyl and carbonyl oxygen) sites, as well as an aromatic ring capable of π-π stacking, makes it a prime candidate for forming supramolecular assemblies. Computational modeling is an invaluable tool for predicting and understanding these non-covalent interactions and the resulting self-assembly phenomena.

For instance, the two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as acceptors. This can lead to the formation of extended hydrogen-bonding networks, such as chains or sheets. The aromatic rings can also interact through π-π stacking, where the rings are arranged in either a parallel-displaced or a T-shaped geometry.

Molecular dynamics simulations can be used to model the spontaneous self-assembly of multiple this compound molecules in a simulated environment. These simulations can reveal the dynamic process of how individual molecules come together to form larger, ordered structures. The final morphologies of these assemblies, whether they are linear chains, 2D sheets, or more complex 3D networks, can be predicted.

The insights gained from these computational studies are crucial for the rational design of new materials with desired properties. By understanding how modifications to the molecular structure would affect the supramolecular interactions, it is possible to tune the self-assembly behavior and create novel functional materials.

| Type of Interaction | Predicted Role in Self-Assembly |

| Hydrogen Bonding (O-H···O) | Primary driving force for the formation of extended networks. Can lead to directional and specific interactions. |

| π-π Stacking | Interactions between the aromatic rings contribute to the stability of the assembly, particularly in a stacked arrangement. |

| C-H···π Interactions | Weaker interactions between the C-H bonds and the aromatic rings can also play a role in stabilizing the supramolecular structure. |

| Dipole-Dipole Interactions | Interactions between the polar ester groups can influence the relative orientation of the molecules within the assembly. |

Emerging Research Avenues and Future Perspectives for Methyl 3,5 Bis Hydroxymethyl Benzoate

Exploration of Methyl 3,5-bis(hydroxymethyl)benzoate in Advanced Functional Materials

The bifunctional nature of the two hydroxymethyl groups, combined with the reactivity of the methyl ester, positions this compound as a prime candidate for the synthesis of novel polymers and dendrimers. These materials are sought after for their precisely controllable structures and properties, which are essential for advanced applications.

The development of new polyesters and polyurethanes is a promising area of investigation. Aromatic diols, similar in structure to this compound, have been successfully used to create bio-based polyesters with high thermal stability and tunable glass transition temperatures. nih.govyork.ac.uk For instance, vanillin-derived diols have been polymerized to yield polyesters and polyurethanes with molecular weights ranging from 17,000 to 40,000 g/mol , demonstrating the feasibility of incorporating such aromatic structures into high-performance polymers. nih.gov The rigid benzene (B151609) ring of this compound is expected to impart thermal stability and mechanical strength to the resulting polymer chains. The methyl ester group can be hydrolyzed to a carboxylic acid, introducing a third reactive site for further polymerization or cross-linking, leading to the formation of complex three-dimensional networks.

Dendrimers, which are hyperbranched, monodisperse macromolecules, represent another significant application area. The AB2-type structure of this compound (where 'A' is the reactive methyl ester and 'B' are the two hydroxymethyl groups) makes it an ideal building block for the convergent synthesis of dendrimers. mdpi.com Dendrimers based on polyester (B1180765) scaffolds are of particular interest due to their biocompatibility and degradability, making them suitable for biomedical applications such as drug delivery. nih.gov The internal cavities of these dendrimers can encapsulate therapeutic agents, while the surface functional groups can be modified for targeted delivery.

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Linear Polyesters | High thermal stability, mechanical rigidity | Engineering plastics, fibers, films |

| Cross-linked Polyesters | Thermosetting resins, chemical resistance | Coatings, adhesives, composites |

| Dendrimers | Monodispersity, high functionality, internal cavities | Drug delivery, gene therapy, catalysis |

Integration into Bio-inspired and Biomimetic Systems

Bio-inspired and biomimetic systems aim to replicate the structures and functions of biological materials to create novel materials with advanced properties. The use of bio-based building blocks is a key aspect of this field, and aromatic compounds derived from natural sources like lignin (B12514952) are gaining attention. nih.gov this compound, with its potential for synthesis from renewable feedstocks, aligns well with the principles of green chemistry and sustainable materials.

One area of exploration is the development of biodegradable polyesters. The ester linkages in polymers derived from this molecule would be susceptible to hydrolysis, potentially leading to environmentally benign degradation pathways. Research on polyesters synthesized from another bio-based monomer, 2,5-bis(hydroxymethyl)furan (BHMF), has shown that these materials can be biodegradable. rsc.org The structural rigidity and functionality of this compound could be leveraged to create bio-inspired materials with tailored degradation rates and mechanical properties, making them suitable for applications in tissue engineering scaffolds or transient medical implants.

Furthermore, the ability of this molecule to form ordered structures through hydrogen bonding could be exploited in the design of self-assembling materials. The hydroxyl groups can participate in hydrogen bond networks, which could direct the assembly of larger, more complex structures, mimicking the hierarchical organization found in natural materials. A derivative of methyl benzoate (B1203000) has been shown to form hydrogen-bonded polymeric sheets in its crystalline state. nih.gov

Role in Nanotechnology and Nanoscience Applications

In the realm of nanotechnology, the surface functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeted application. nih.gov this compound can serve as a versatile linker molecule for modifying the surfaces of nanoparticles. The hydroxyl groups can be used to anchor the molecule to the nanoparticle surface, while the methyl ester group can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. This bifunctional approach allows for the creation of multifunctional nanoparticles for applications in diagnostics and therapy (theranostics).

The rigid aromatic core of the molecule can also provide a defined spacing between the nanoparticle surface and the attached functional moieties, which can be important for maintaining the activity of biomolecules. The potential for this molecule to form a self-assembled monolayer on certain substrates could also be explored for creating patterned surfaces at the nanoscale, which is relevant for applications in electronics and sensor technology.

| Application Area | Function of this compound | Potential Outcome |

|---|---|---|

| Nanoparticle Functionalization | Surface coating and linker molecule | Improved stability, biocompatibility, and targeted delivery of nanoparticles |

| Self-Assembled Monolayers | Building block for ordered surface structures | Creation of patterned surfaces for nanoelectronics and biosensors |

| Nanocomposites | Monomer for polymer matrix | Enhanced mechanical and thermal properties of the composite material |

Interdisciplinary Research Collaborations Leveraging this compound as a Platform Molecule

The versatility of this compound makes it an excellent candidate for a "platform molecule," a central building block that can be used to create a wide range of materials for diverse applications. This potential opens up numerous avenues for interdisciplinary research collaborations.

For example, chemists could focus on developing efficient and sustainable synthesis routes for the molecule and its derivatives. Materials scientists could then use these compounds to create novel polymers, dendrimers, and nanocomposites, and characterize their physical and chemical properties. In parallel, biologists and biomedical engineers could explore the applications of these new materials in areas such as drug delivery, tissue engineering, and medical diagnostics.

The study of bio-based platform chemicals, such as 2,5-bis(hydroxymethyl)furan, has demonstrated the power of this approach. researchgate.netsemanticscholar.org By establishing this compound as a readily available and versatile platform molecule, a similar ecosystem of innovation could be fostered, accelerating the development of new technologies across multiple scientific disciplines. The collaborative effort would be essential to fully realize the potential of this promising compound and translate its unique chemical architecture into tangible scientific and technological advancements.

Q & A

Q. What are the optimal methods for synthesizing Methyl 3,5-bis(hydroxymethyl)benzoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves alkylation or esterification of a benzoic acid precursor. For example, in analogous compounds like Methyl 3,5-bis(cyclohexylmethoxy)benzoate, a two-step procedure under inert atmosphere (argon) with KCO as a base and DMF as a solvent is employed. Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of core molecule to alkylating agent) and temperature (e.g., 80°C for 3 hours). Post-synthesis purification via column chromatography (silica gel, petroleum ether:diethyl ether) is critical to isolate the product . Yield improvements may require iterative adjustments to solvent polarity and reaction time.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer: ¹H NMR analysis at 300 MHz in CDCl can resolve aromatic protons (δ ~6.5–7.5 ppm) and hydroxymethyl protons (δ ~3.5–4.5 ppm). For example, in structurally similar compounds, splitting patterns (e.g., doublets for para-substituted aromatic protons) and integration ratios help assign substituents. ¹³C NMR at 75 MHz identifies carbonyl (δ ~167 ppm) and hydroxymethyl carbons (δ ~60–70 ppm). Signal averaging and deuterated solvent selection (e.g., CDCl referenced to 7.26 ppm for ¹H) are critical for accuracy .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For non-volatile impurities, mass spectrometry (HRMS-ESI) provides molecular ion confirmation (e.g., [M+H] peaks). Melting point analysis (e.g., 70–72°C for analogous crystals) and thin-layer chromatography (TLC) with UV visualization are rapid qualitative checks .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., Bruker SMART K1 diffractometer, Mo-Kα radiation) provides definitive bond lengths and angles. Data collection at 298 K with multi-scan absorption correction (SADABS) refines parameters like R (<0.05) and wR (<0.15). For example, in Methyl 3,5-bis(cyclohexylmethoxy)benzoate, torsional angles between aromatic and cyclohexyl groups were resolved via difference Fourier maps. Hydrogen atoms are constrained to idealized positions (C–H = 0.93–0.98 Å), and anisotropic displacement parameters refine thermal motion .

Q. What strategies mitigate challenges in crystallizing this compound derivatives with flexible substituents?

Methodological Answer: Slow evaporation of low-polarity solvents (e.g., diethyl ether) promotes nucleation. For hydroxymethyl-containing compounds, hydrogen bonding can stabilize crystal packing. If twinning occurs (e.g., overlapping reflections in θ range 0.95–0.995°), data integration software (SAINT) and manual exclusion of obscured reflections (e.g., beam-stop interference) improve data quality. Cryocooling (100 K) reduces thermal disorder .

Q. How should researchers address contradictions between computational modeling and experimental data for this compound’s reactivity?

Methodological Answer: Re-evaluate computational methods (e.g., DFT functional selection, basis sets like 6-31G**) to ensure alignment with experimental conditions (solvent, temperature). For example, discrepancies in hydrolysis rates of ester groups may arise from implicit solvent models neglecting explicit hydrogen bonding. Hybrid QM/MM simulations or experimental validation via kinetic studies (e.g., NMR monitoring of reaction progress) can reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.